molecular formula C12H23BrO B14638788 3-Bromo-5,5-diethyl-3-methylheptan-4-one CAS No. 55007-46-0

3-Bromo-5,5-diethyl-3-methylheptan-4-one

Cat. No.: B14638788
CAS No.: 55007-46-0
M. Wt: 263.21 g/mol
InChI Key: CZYHJNSDDLLWSO-UHFFFAOYSA-N
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Description

3-Bromo-5,5-diethyl-3-methylheptan-4-one is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of heptanone, characterized by the presence of a bromine atom at the third carbon, along with two ethyl groups and a methyl group attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5-diethyl-3-methylheptan-4-one typically involves the bromination of 5,5-diethyl-3-methylheptan-4-one. This can be achieved through the reaction of the parent ketone with bromine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, where the parent ketone is reacted with bromine in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient bromination.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,5-diethyl-3-methylheptan-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Formation of iodinated or other halogenated derivatives.

    Reduction: Formation of 3-bromo-5,5-diethyl-3-methylheptanol.

    Oxidation: Formation of 3-bromo-5,5-diethyl-3-methylheptanoic acid.

Scientific Research Applications

3-Bromo-5,5-diethyl-3-methylheptan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,5-diethyl-3-methylheptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,5-dimethylheptan-4-one: Similar structure but with different alkyl groups.

    5,5-Diethyl-3-methylheptan-4-one: Parent compound without the bromine atom.

    3-Iodo-5,5-diethyl-3-methylheptan-4-one: Iodinated derivative with different halogen properties.

Uniqueness

3-Bromo-5,5-diethyl-3-methylheptan-4-one is unique due to the presence of both bromine and specific alkyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

55007-46-0

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

3-bromo-5,5-diethyl-3-methylheptan-4-one

InChI

InChI=1S/C12H23BrO/c1-6-11(5,13)10(14)12(7-2,8-3)9-4/h6-9H2,1-5H3

InChI Key

CZYHJNSDDLLWSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)C(CC)(CC)CC)Br

Origin of Product

United States

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